

An In-depth Technical Guide to 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid

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Compound of Interest

Compound Name: 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid

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Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methodologies for **4-Hydroxy-8-methoxyquinoline-3-carboxylic acid**. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, drug development, and materials science. The guide synthesizes available data to provide a detailed profile of this quinoline derivative, offering insights into its chemical characteristics and potential applications. While experimental data for this specific molecule is limited, this guide consolidates information from its precursors, analogous compounds, and predictive models to serve as a foundational resource.

Introduction

Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Their diverse pharmacological activities span from antimalarial and antibacterial to anticancer and anti-inflammatory properties.^[1] The 3-carboxyl-substituted 4-hydroxyquinolines, in particular, have a rich history, with their discovery as by-products in chloroquine synthesis leading to the development of fluoroquinolone antibiotics. More recent research has focused on quinoline-3-carboxylic acids as potential antiproliferative agents and inhibitors of protein kinase CK2.^{[2][3]}

4-Hydroxy-8-methoxyquinoline-3-carboxylic acid is a member of this promising class of compounds. Its structural features, including the 4-hydroxy (or 4-oxo tautomer), the carboxylic

acid at the 3-position, and the methoxy group at the 8-position, suggest potential for unique biological activity and utility as a chemical intermediate. This guide aims to provide a detailed understanding of its fundamental physicochemical properties to support further research and development.

Chemical Structure and Identification

The chemical structure of **4-Hydroxy-8-methoxyquinoline-3-carboxylic acid** is characterized by a bicyclic quinoline core. The molecule exists in tautomeric equilibrium between the 4-hydroxyquinoline and the 4-quinolone forms, with the latter often being the more stable.

Caption: Chemical Structure of **4-Hydroxy-8-methoxyquinoline-3-carboxylic acid**.

Table 1: Chemical Identifiers

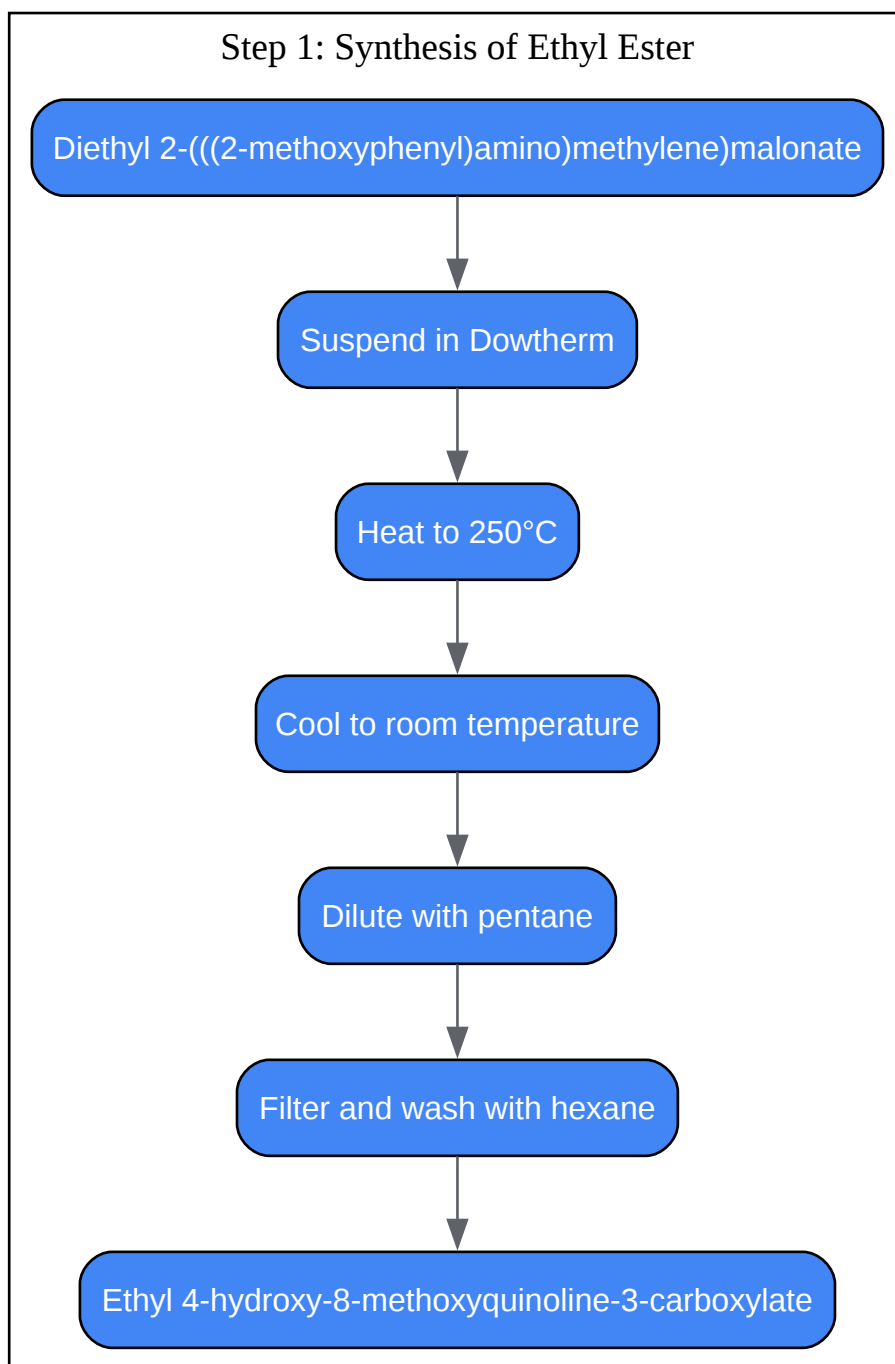
Identifier	Value	Source
IUPAC Name	8-methoxy-4-oxo-1H-quinoline-3-carboxylic acid	[4]
CAS Number	280027-18-1	[5]
Molecular Formula	C ₁₁ H ₉ NO ₄	[5]
Molecular Weight	219.19 g/mol	[5]
InChI Key	CDGYPATWKVOBIY-UHFFFAOYSA-N	[5]
SMILES	COc1cccc2c(O)c(cnc12)C(=O)O	[5]

Synthesis

The synthesis of **4-Hydroxy-8-methoxyquinoline-3-carboxylic acid** is typically achieved through a two-step process starting from 2-methoxyaniline. The first step involves the synthesis of the ethyl ester intermediate, followed by its hydrolysis to yield the final carboxylic acid product.

Synthesis of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate

The ethyl ester precursor is synthesized via a Gould-Jacobs reaction followed by thermal cyclization. Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate is heated at high temperature in a high-boiling point solvent such as Dowtherm, leading to cyclization to form the quinoline ring system.



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Caption: Workflow for the synthesis of the ethyl ester intermediate.

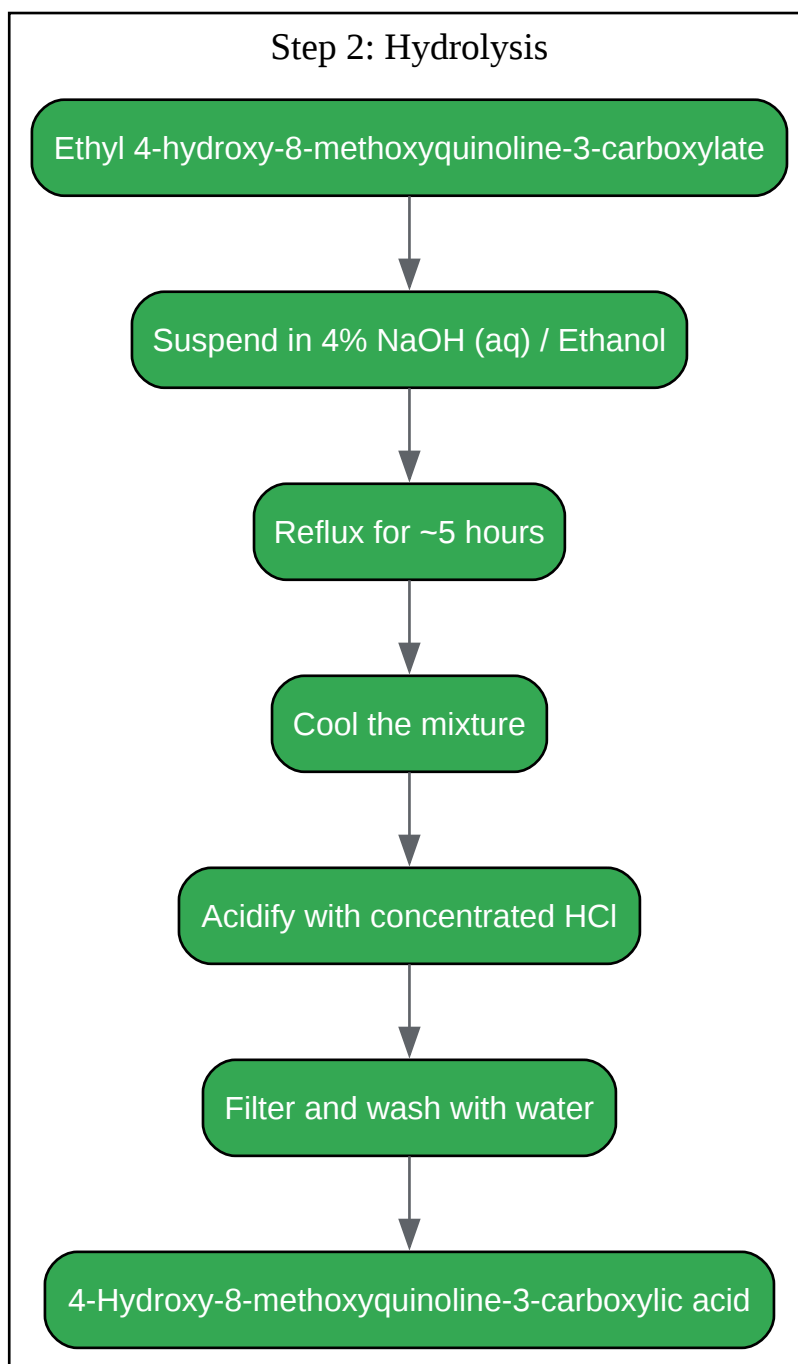
Protocol:

- Suspend Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate (1.0 eq) in Dowtherm.

- Heat the reaction mixture to 250 °C and maintain for several hours to overnight.
- Cool the mixture to room temperature.
- Dilute with pentane to precipitate the product.
- Collect the resulting solid by filtration and wash with hexane to afford the target ethyl ester.^[6]

Hydrolysis to 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid

The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is typically achieved by saponification using a base such as sodium hydroxide in a hydroalcoholic solution, followed by acidification.^{[7][8]}



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Caption: Workflow for the hydrolysis of the ethyl ester.

Protocol:

- Suspend the ethyl ester (1.0 eq) in a 4% sodium hydroxide hydroalcoholic solution (e.g., ethanol/water).[7]
- Heat the mixture at reflux for approximately 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[7]
- After cooling, acidify the mixture with concentrated hydrochloric acid until the product precipitates.[7]
- Collect the solid by filtration, wash with water, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol.[7]

Physicochemical Properties

Direct experimental data for many physicochemical properties of **4-Hydroxy-8-methoxyquinoline-3-carboxylic acid** are not readily available in the literature. The following table summarizes known data, predicted values, and data from analogous compounds.

Table 2: Physicochemical Properties

Property	Value/Description	Method	Source
Physical Form	Solid	-	[5]
Melting Point	No data available. (Analog 4-Hydroxyquinoline-3-carboxylic acid: 268-273 °C)	Experimental (for analog)	
Solubility	No data available. (Analog Quinoline-4-carboxylic acid is soluble in DMSO at 34 mg/mL)	Experimental (for analog)	[9]
pKa	No data available. (Predicted for ethyl ester: 2.72 ± 0.50)	Predicted (for ester)	[6]
LogP (XlogP3)	1.8	Predicted	[4]

Analytical Characterization

A combination of spectroscopic and chromatographic methods is essential for the comprehensive characterization of **4-Hydroxy-8-methoxyquinoline-3-carboxylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR:** The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring, a singlet for the methoxy group, and a broad singlet for the carboxylic acid proton. The chemical shifts of the aromatic protons will be influenced by the electron-donating methoxy group and the electron-withdrawing carboxylic acid group.
- ^{13}C NMR:** The carbon NMR spectrum will display signals for the nine carbons of the quinoline ring, the carboxylic acid carbon, and the methoxy carbon. The carbonyl carbon of the carboxylic acid is expected to appear in the range of 165-180 ppm.[10]

Infrared (IR) Spectroscopy

The FTIR spectrum is a powerful tool for identifying the key functional groups in the molecule. Expected characteristic absorption bands include:

- A very broad O-H stretching band from approximately 3500 to 2500 cm^{-1} , characteristic of a hydrogen-bonded carboxylic acid.[\[11\]](#)
- Aromatic C-H stretching vibrations just above 3000 cm^{-1} .
- A strong C=O stretching vibration for the carboxylic acid, typically in the range of 1710-1680 cm^{-1} due to conjugation with the aromatic system.[\[11\]](#)
- C=C and C=N stretching vibrations of the quinoline ring in the 1600-1450 cm^{-1} region.
- A C-O stretching band for the carboxylic acid between 1320 and 1210 cm^{-1} .[\[11\]](#)
- A broad O-H wagging peak around 960-900 cm^{-1} .[\[11\]](#)

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

- Predicted $[\text{M}+\text{H}]^+$: 220.06044[\[4\]](#)
- Predicted $[\text{M}-\text{H}]^-$: 218.04588[\[4\]](#)

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum, typically recorded in a solvent like methanol or ethanol, is expected to show absorption bands corresponding to $\pi-\pi^*$ and $n-\pi^*$ transitions within the quinoline ring system. For the related 8-hydroxyquinoline, absorption peaks are observed around 234 nm and 308 nm.[\[12\]](#)

Potential Biological Activity and Applications

While specific biological studies on **4-Hydroxy-8-methoxyquinoline-3-carboxylic acid** are not extensively reported, the broader class of quinoline-3-carboxylic acids has shown significant therapeutic potential.

- **Anticancer Activity:** These compounds have been investigated as antiproliferative agents. The carboxylic acid moiety can influence the pKa of the molecule, potentially leading to selective accumulation in the acidic tumor microenvironment.[2]
- **Enzyme Inhibition:** Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2, a target in cancer therapy.[3]
- **Antimicrobial Properties:** The quinoline scaffold is well-established in antimicrobial agents. Further investigation into the antibacterial and antifungal properties of this specific derivative is warranted.[13]
- **Chelating Agent:** The 8-methoxy group may influence the chelating properties often associated with quinoline derivatives, making it a candidate for applications in analytical chemistry and materials science.[14]

Conclusion

4-Hydroxy-8-methoxyquinoline-3-carboxylic acid is a quinoline derivative with significant potential for applications in medicinal chemistry and other scientific fields. This guide has provided a comprehensive overview of its structure, synthesis, and key physicochemical properties, drawing upon available data, predictive models, and information from analogous compounds. The detailed protocols for its synthesis and the discussion of its analytical characterization provide a solid foundation for researchers to further explore the properties and applications of this promising molecule. Future experimental work is needed to validate the predicted properties and to fully elucidate its biological activity profile.

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